Propyl 5-amino-2-chlorobenzoate
Description
Propyl 5-amino-2-chlorobenzoate is a substituted benzoate ester characterized by a propyl ester group at the carboxyl position, a chlorine atom at the 2-position, and an amino group at the 5-position of the benzene ring. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.67 g/mol. These groups may influence solubility, stability, and biological activity compared to simpler benzoate derivatives .
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
propyl 5-amino-2-chlorobenzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-2-5-14-10(13)8-6-7(12)3-4-9(8)11/h3-4,6H,2,5,12H2,1H3 |
InChI Key |
BSBGRZNFZKZGAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Reactivity: The amino group may render the compound more susceptible to oxidation or nucleophilic reactions compared to methyl or propyl parabens, which lack such reactive sites .
Physico-Chemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
Notes:
- The amino group in this compound may enhance solubility in polar aprotic solvents but reduce stability under oxidative conditions compared to parabens .
- Chlorine’s electron-withdrawing effect could increase acidity of the adjacent hydrogen atoms, influencing reactivity .
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